(1-Ethyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone
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Overview
Description
(1-Ethyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone is a compound that features an imidazole ring substituted with an ethyl group and a nitrophenyl group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques and optimized reaction conditions to achieve high yields and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: (1-Ethyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(1-Ethyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular processes such as oxidative stress and signal transduction .
Comparison with Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone
- (1-Benzyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone
- (1-Phenyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone
Comparison: (1-Ethyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, benzyl, and phenyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
62366-19-2 |
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Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(1-ethylimidazol-2-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C12H11N3O3/c1-2-14-8-7-13-12(14)11(16)9-3-5-10(6-4-9)15(17)18/h3-8H,2H2,1H3 |
InChI Key |
HBHOGEWLPACWNA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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